1-Chloro-4-isocyano-2,5-dimethoxybenzene

Description

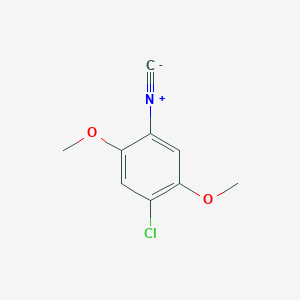

1-Chloro-4-isocyano-2,5-dimethoxybenzene is a substituted benzene derivative featuring a chlorine atom at the 1-position, an isocyano group at the 4-position, and methoxy groups at the 2- and 5-positions. The isocyano group (N≡C–) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. This compound is likely utilized in organic synthesis, particularly in cycloaddition reactions or as a ligand in coordination chemistry due to the isocyano group’s ability to bind metals.

Properties

IUPAC Name |

1-chloro-4-isocyano-2,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-11-7-5-8(12-2)6(10)4-9(7)13-3/h4-5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOPZPVRLWVTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+]#[C-])OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-isocyano-2,5-dimethoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 1-chloro-2,5-dimethoxybenzene.

Introduction of Isocyano Group: The isocyano group is introduced through a reaction with a suitable reagent such as chloroform and potassium tert-butoxide under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-isocyano-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-isocyano-2,5-dimethoxybenzene is a compound of significant interest in various scientific research applications. This article delves into its applications across chemistry, medicinal research, and industrial usage, supported by data tables and case studies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. Notably, it can participate in:

- Multicomponent Reactions (MCRs) : Isocyanides are particularly useful in MCRs, which allow for the simultaneous formation of multiple bonds in a single reaction step. This method is efficient for synthesizing diverse compound libraries.

- Radical Chemistry : The compound can act as a radical precursor in photochemical reactions, facilitating the formation of radical intermediates that can lead to further functionalization of organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. The compound's structure allows it to act as a pharmacophore in drug development:

- Potential Drug Candidates : Research indicates that derivatives of isocyanides may exhibit biological activity against various diseases, including neurodegenerative disorders and cancer. For instance, compounds derived from isocyanides have shown promise as antagonists for mGluR5 receptors, which are implicated in conditions such as Alzheimer's disease and anxiety disorders .

Industrial Applications

The industrial relevance of this compound lies in its utility for producing specialty chemicals:

- Chemical Manufacturing : It can be employed in the synthesis of specialty polymers and materials with unique properties due to its reactivity and functional groups.

- Agricultural Chemicals : The compound may also find applications in developing agrochemicals that require specific chemical functionalities for efficacy .

Table 1: Applications of this compound

| Application Area | Specific Use Case | Description |

|---|---|---|

| Organic Synthesis | Building Block for Complex Molecules | Utilized in multicomponent reactions and radical chemistry. |

| Medicinal Chemistry | Drug Development | Investigated as a pharmacophore for neuroprotective agents. |

| Industrial Chemistry | Specialty Chemicals Production | Employed in the synthesis of polymers and agrochemicals. |

Table 2: Case Studies

Mechanism of Action

The mechanism of action of 1-Chloro-4-isocyano-2,5-dimethoxybenzene involves its interaction with various molecular targets:

Electrophilic Aromatic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack by electrophiles.

Nucleophilic Substitution: The chlorine atom serves as a leaving group, allowing nucleophiles to replace it under suitable conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 1-Bromo-2,5-dimethoxybenzene ():

- Substituents: Bromine replaces chlorine at the 1-position, and the isocyano group is absent.

- Electronic Effects: Bromine, being less electronegative but larger than chlorine, may influence steric interactions differently. The absence of the isocyano group reduces electron-withdrawing effects, making the bromo compound less reactive in electrophilic substitution reactions.

- Safety and Handling: The safety data sheet for 1-bromo-2,5-dimethoxybenzene highlights stringent precautions for inhalation, skin contact, and ingestion . By analogy, the chloro-isocyano derivative may require enhanced safety measures due to the added toxicity of the isocyano group, which is known to release toxic cyanide derivatives upon decomposition.

b. 4-Isocyano-2,5-dimethoxybenzene (Hypothetical Comparison):

- Substituents : Lacks the chlorine atom at the 1-position.

Data Tables

Table 1: Comparative Properties of Selected Compounds

Research Findings and Methodologies

Computational Analysis ()

Density-functional theory (DFT), such as the Colle-Salvetti correlation-energy formula, could model the electronic structure of this compound. This approach would quantify electron density redistribution caused by the isocyano group, predicting reactivity trends compared to halogen-only analogs .

Structural Studies ()

Crystallographic software like SHELX is critical for determining the molecular geometry of such compounds. For instance, the isocyano group’s linear geometry and bond lengths could be compared to bromo analogs to assess steric and electronic differences.

Q & A

Q. What are the common synthetic routes for preparing 1-chloro-4-isocyano-2,5-dimethoxybenzene, and how can reaction conditions be optimized?

The synthesis typically involves functional group interconversion, such as the substitution of a halogen or nitro group with an isocyanide. For example, iron-catalyzed cross-coupling reactions (e.g., Kumada coupling) have been employed for analogous dimethoxybenzene derivatives, using precursors like 1-chloro-3,5-dimethoxybenzene with Grignard reagents . Optimization includes controlling temperature (e.g., 60–80°C), catalyst loading (e.g., 1–5 mol% Fe(acac)₃), and inert atmosphere (N₂/Ar). Yield improvements are achieved via iterative solvent screening (e.g., THF, DMF) and stoichiometric adjustments of reagents.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal data. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to resolve methoxy (δ 3.7–3.9 ppm), aromatic (δ 6.5–7.5 ppm), and isocyanide (δ 110–130 ppm for ¹³C) signals.

- IR : Confirm isocyanide C≡N stretch (~2100–2150 cm⁻¹) and methoxy C–O (1250–1300 cm⁻¹).

Q. What safety protocols are critical during handling and storage?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if ventilation is insufficient .

- Storage : Store in amber glass vials under inert gas (N₂) at –20°C to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent hydrolysis .

Q. Which analytical techniques are suitable for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- GC-MS : Electron ionization (70 eV) to detect volatile impurities.

- Elemental analysis : Validate %C, %H, %N, and %Cl within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., rotamers) or crystal packing effects. Strategies:

- Variable-temperature NMR : Identify broadening or splitting of peaks due to conformational exchange.

- DFT calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate static vs. dynamic structures .

- Powder XRD : Rule out polymorphism influencing crystallographic data .

Q. What computational methods predict electronic properties relevant to catalytic applications?

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 with basis sets (e.g., 6-31G*) to assess nucleophilicity/electrophilicity.

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation effects from methoxy/isocyanide groups .

Q. What mechanistic insights exist for isocyanide participation in cross-coupling reactions?

Studies on analogous systems suggest:

- Oxidative addition : Fe(0) inserts into the C–Cl bond, forming a σ-complex.

- Transmetallation : Transfer of organometallic reagents (e.g., Grignard) to the Fe center.

- Reductive elimination : Coupling of aryl and alkyl groups. Kinetic studies (Eyring plots) and isotopic labeling (²H, ¹³C) can validate intermediates .

Q. How does substituent variation (e.g., Cl vs. Br) impact biological activity in related agrochemicals?

Comparative studies on chloroneb (1,4-dichloro-2,5-dimethoxybenzene) show chlorine’s electronegativity enhances fungicidal activity by increasing membrane permeability. Structure-activity relationships (SAR) are derived via:

Q. What degradation pathways occur under long-term storage, and how can stability be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.